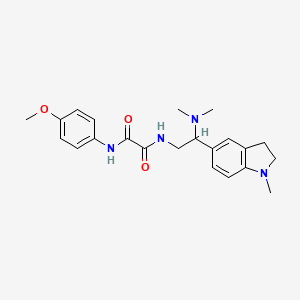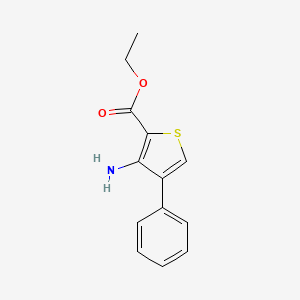![molecular formula C9H11BrN2O3 B2773009 2-[(4-Bromo-2-nitrophenyl)(methyl)amino]ethanol CAS No. 1249593-20-1](/img/structure/B2773009.png)
2-[(4-Bromo-2-nitrophenyl)(methyl)amino]ethanol
Descripción general
Descripción
2-[(4-Bromo-2-nitrophenyl)(methyl)amino]ethanol is an organic compound that features a bromo and nitro substituted phenyl ring attached to an aminoethanol moiety
Aplicaciones Científicas De Investigación
2-[(4-Bromo-2-nitrophenyl)(methyl)amino]ethanol has several applications in scientific research:
Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceutical compounds.
Materials Science: It may serve as a building block for the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound can be used to study the effects of bromo and nitro substituents on biological activity.
Safety and Hazards
Mecanismo De Acción
Pharmacokinetics
It is known that the compound has a molecular weight of 275.1 , which suggests that it could be absorbed in the gastrointestinal tract and distributed throughout the body.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other chemicals can affect how a compound behaves in the body. For 2-[(4-Bromo-2-nitrophenyl)(methyl)amino]ethanol, it is recommended to be stored at room temperature , suggesting that it may be stable under normal physiological conditions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Bromo-2-nitrophenyl)(methyl)amino]ethanol typically involves the following steps:
Nitration: The starting material, 4-bromoaniline, undergoes nitration to introduce the nitro group at the ortho position relative to the bromo substituent.
Methylation: The nitro-bromoaniline is then methylated using a methylating agent such as methyl iodide in the presence of a base like potassium carbonate.
Amination: The methylated product is reacted with ethylene oxide to introduce the ethanolamine moiety.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions would be optimized for temperature, pressure, and reagent concentrations to maximize efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
2-[(4-Bromo-2-nitrophenyl)(methyl)amino]ethanol can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromo substituent can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.
Oxidation: The ethanol moiety can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium methoxide or other strong bases.
Oxidation: Potassium permanganate in an alkaline medium.
Major Products
Reduction: 2-[(4-Amino-2-nitrophenyl)(methyl)amino]ethanol.
Substitution: 2-[(4-Methoxy-2-nitrophenyl)(methyl)amino]ethanol.
Oxidation: 2-[(4-Bromo-2-nitrophenyl)(methyl)amino]acetic acid.
Comparación Con Compuestos Similares
Similar Compounds
- 2-[(4-Bromo-2-nitrophenyl)(ethyl)amino]ethanol
- 2-[(4-Bromo-2-nitrophenyl)(methyl)amino]propane
- 2-[(4-Chloro-2-nitrophenyl)(methyl)amino]ethanol
Uniqueness
2-[(4-Bromo-2-nitrophenyl)(methyl)amino]ethanol is unique due to the specific combination of bromo and nitro substituents on the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to similar compounds with different substituents.
Propiedades
IUPAC Name |
2-(4-bromo-N-methyl-2-nitroanilino)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2O3/c1-11(4-5-13)8-3-2-7(10)6-9(8)12(14)15/h2-3,6,13H,4-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJVONVWURLPBSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCO)C1=C(C=C(C=C1)Br)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
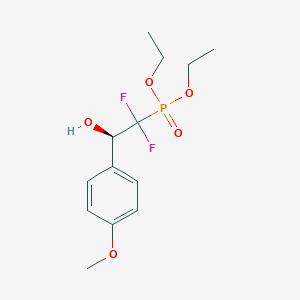
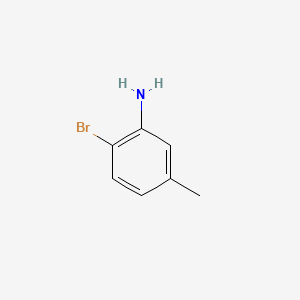
![2-{[6-(2H-1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl}-N-(2,4-difluorophenyl)acetamide](/img/structure/B2772931.png)
![2-[(4-Methylphenyl)sulfonyl]-1-phenylethyl thiocyanate](/img/structure/B2772933.png)
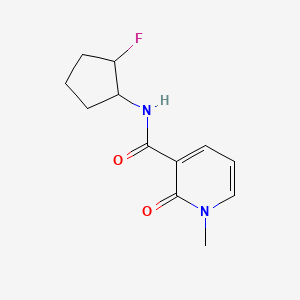
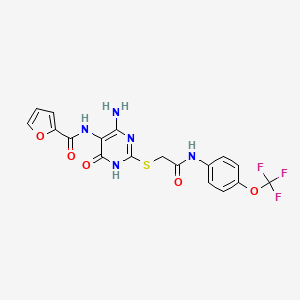
![ethyl 5-(2-chloro-6-fluorobenzamido)-3-(4-fluorophenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2772938.png)
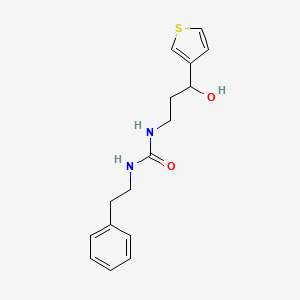
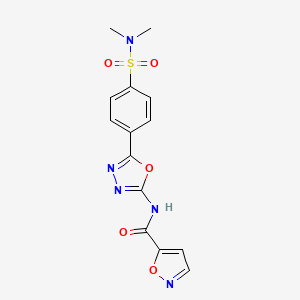


![2-(methylthio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2772944.png)
